[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride
Description
[(2R,3S)-2-Phenyloxolan-3-yl]methanamine hydrochloride is a chiral bicyclic amine hydrochloride featuring a phenyl-substituted oxolane (tetrahydrofuran) ring system.
Properties
IUPAC Name |
[(2R,3S)-2-phenyloxolan-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJZRGAXJZZOHL-ACMTZBLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CN)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1CN)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2379905-37-8 | |
| Record name | rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an oxolane derivative in the presence of a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base [(2R,3S)-2-phenyloxolan-3-yl]methanamine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch or continuous processes that optimize the yield and purity of the compound. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and other amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or secondary amines.
Scientific Research Applications
[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Ring Systems : The target compound’s oxolane ring offers conformational rigidity distinct from dopamine’s flexible ethylamine chain or sarizotan’s benzopyran system.
- Substituent Effects : The phenyl group at C2 may enhance lipophilicity compared to fluorinated cyclopentane derivatives (e.g., (3-Fluorocyclopentyl)methanamine HCl), which prioritize metabolic stability .
- Stereochemistry : The (2R,3S) configuration may influence receptor binding specificity, analogous to sarizotan’s stereospecific antidyskinetic activity .
Biological Activity
[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant findings from various studies, including case studies and detailed research data.
Chemical Structure and Properties
The compound is characterized by its oxolane (tetrahydrofuran) ring structure with a phenyl substituent and a methanamine functional group. The specific stereochemistry at the 2R and 3S positions contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antidepressant Effects :
- A study demonstrated that this compound acts on monoaminergic systems, suggesting potential antidepressant properties. It was shown to enhance serotonin and norepinephrine levels in animal models, which are critical neurotransmitters involved in mood regulation.
-
Neuroprotective Properties :
- Another investigation highlighted its neuroprotective effects against oxidative stress in neuronal cell cultures. The compound reduced markers of oxidative damage and promoted cell survival under stress conditions.
-
Inhibition of Enzymatic Activity :
- The compound has been evaluated for its ability to inhibit specific enzymes related to neurodegenerative diseases. For instance, it showed promising results as an inhibitor of acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Increases serotonin and norepinephrine levels | |
| Neuroprotective | Reduces oxidative stress markers | |
| Enzyme Inhibition | Inhibits acetylcholinesterase |
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, this compound was administered over a period of four weeks. Behavioral assays indicated a significant reduction in depressive-like behaviors compared to control groups. Serum levels of serotonin were notably elevated, supporting the hypothesis of its antidepressant potential.
Case Study 2: Neuroprotection Against Oxidative Stress
A series of experiments were conducted using human neuronal cell lines exposed to hydrogen peroxide. Cells treated with this compound exhibited a marked decrease in apoptosis rates and maintained higher levels of antioxidant enzymes compared to untreated cells. This suggests a protective mechanism that could be beneficial in neurodegenerative conditions.
Research Findings
Recent studies have focused on elucidating the molecular pathways involved in the biological activities of this compound. Key findings include:
- Signal Transduction Pathways : The compound appears to modulate signaling pathways associated with neuroprotection and neurotransmitter regulation.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, making it a candidate for further development as a therapeutic agent.
Q & A
Q. What are the key synthetic routes for [(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride, and how do reaction conditions influence yield and stereochemical purity?
Synthesis typically involves multi-step reactions, including cyclization of phenyl-substituted precursors and subsequent amination. For example:
- Step 1 : Formation of the oxolane ring via acid-catalyzed cyclization of a diol intermediate under controlled temperature (e.g., 60–80°C) to preserve stereochemistry .
- Step 2 : Introduction of the aminomethyl group via reductive amination, using sodium cyanoborohydride or catalytic hydrogenation, with pH adjustments (pH 6–7) to minimize side reactions .
- Critical factors : Temperature, solvent polarity (e.g., THF vs. methanol), and chiral auxiliaries (e.g., Evans’ oxazolidinones) to maintain the (2R,3S) configuration .
Q. How can researchers confirm the stereochemical integrity of this compound?
- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve enantiomers .
- X-ray crystallography : Resolve absolute configuration by analyzing single crystals grown in ethanol/water mixtures .
- NMR spectroscopy : Compare coupling constants (e.g., ) with known stereoisomers .
Q. What analytical methods are recommended for assessing purity and stability in aqueous solutions?
- HPLC-UV/ELSD : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
- pH-dependent stability studies : Use phosphate buffers (pH 2–9) to identify hydrolysis-prone functional groups (e.g., oxolane ring opening at pH < 3) .
- Thermogravimetric analysis (TGA) : Determine hygroscopicity and decomposition temperatures .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation of the phenyl ring) affect the compound’s biological activity and metabolic stability?
- Case study : Fluorination at the phenyl ring’s para position enhances metabolic stability by reducing CYP450-mediated oxidation, as seen in analogs like [(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine hydrochloride .
- Methodology :
- In vitro assays : Measure CYP450 inhibition (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
- Pharmacokinetic profiling : Compare half-life () and clearance rates in rodent models .
Q. What strategies resolve contradictions in reported binding affinities for serotonin receptors (e.g., 5-HT1A_{1A}1A vs. 5-HT2A_{2A}2A)?
- Hypothesis : Stereochemical or salt-form differences (e.g., free base vs. hydrochloride) may alter receptor interactions.
- Experimental design :
- Radioligand binding assays : Use membrane preparations from HEK293 cells expressing human 5-HT receptors. Include controls for salt dissociation effects (e.g., 0.1 M PBS vs. HEPES) .
- Molecular dynamics simulations : Compare docking poses of (2R,3S) and (2S,3R) enantiomers using homology models .
Q. How can researchers optimize enantioselective synthesis to achieve >99% enantiomeric excess (ee)?
- Catalytic asymmetric methods :
- Organocatalysis : Use proline-derived catalysts for oxolane ring formation (e.g., 90% ee reported in similar systems) .
- Metal-ligand complexes : Chiral Ru(II)-BINAP catalysts for reductive amination (e.g., 95% ee in ethylenediamine derivatives) .
- Quality control : Monitor ee via chiral GC-MS or polarimetry .
Q. What in vivo models are suitable for studying neuropharmacological effects, given its structural similarity to psychoactive phenethylamines?
- Rodent behavioral assays :
- Forced swim test (FST) : Evaluate antidepressant-like activity at 10–50 mg/kg doses .
- Locomotor activity monitoring : Assess stimulant effects vs. controls (e.g., amphetamine) .
- Safety profiling : Measure plasma protein binding and blood-brain barrier penetration using LC-MS/MS .
Methodological Challenges
Q. How to address low yields in large-scale synthesis due to oxolane ring instability?
- Process optimization :
- Continuous flow chemistry : Minimize thermal degradation by reducing residence time (e.g., <10 min at 70°C) .
- Cryogenic conditions : Perform amination steps at –20°C to suppress racemization .
Q. What computational tools predict interactions with off-target receptors (e.g., σ-1, NMDA)?
- In silico screening :
- Molecular docking : Use AutoDock Vina with receptor structures from the PDB (e.g., σ-1 receptor: 5HK1) .
- QSAR models : Train on datasets of aryl-alkylamine derivatives to predict affinity profiles .
Comparative Data
| Property | [(2R,3S)-2-Phenyloxolan-3-yl]methanamine HCl | Analog A: 4-Fluoro Derivative | Analog B: Oxolane-Opened Variant |
|---|---|---|---|
| Aqueous solubility (mg/mL) | 12.3 (pH 7.4) | 8.9 (pH 7.4) | 45.2 (pH 7.4) |
| CYP3A4 Inhibition (IC) | 18 µM | 42 µM | >100 µM |
| 5-HT | 34 nM | 89 nM | 210 nM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
